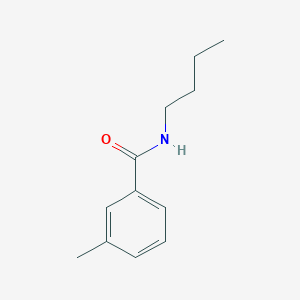

N-butyl-3-methylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-butyl-3-methylbenzamide involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . The utility of Cu(OTf)2 as the catalyst for this synthesis is described .Chemical Reactions Analysis

The synthesis of N-butyl-3-methylbenzamide involves a series of reactions, including the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Physical And Chemical Properties Analysis

N-butyl-3-methylbenzamide has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 . The exact mass is 191.131014166 g/mol and the monoisotopic mass is 191.131014166 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of N-butyl Amides

Scientific Field

This application falls under the field of Organic Chemistry .

Application Summary

N-butyl amides, including N-butyl-3-methylbenzamide, can be synthesized using a variety of methods. One such method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .

Experimental Procedure

The synthesis of N-tert-butyl amides involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate. This reaction is catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .

Results and Outcomes

The use of Cu(OTf)2 as a catalyst for this reaction results in the synthesis of a series of N-tert-butyl amides in excellent isolated yields .

Preparation of Bioactive Compound N,N-Diethyl-3-methylbenzamide

Scientific Field

This application is related to the field of Medicinal Chemistry .

Application Summary

The bioactive compound N,N-diethyl-3-methylbenzamide can be prepared using copper-based metal-organic frameworks to promote oxidative couplings .

Experimental Procedure

This methodology involves the use of copper-based metal-organic frameworks to promote oxidative couplings, allowing for the synthesis of amides in a very effective manner .

Results and Outcomes

The described procedure results in the synthesis of the bioactive compound N,N-diethyl-3-methylbenzamide with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .

Use as a Solvent in Metal-Organic Framework Synthesis

Scientific Field

This application is related to the field of Materials Science and Chemistry .

Application Summary

N,N-Diethyl-3-methylbenzamide, which is structurally similar to N-butyl-3-methylbenzamide, has been used as a solvent in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline coordination polymers composed of metal ions or clusters bound by organic linker molecules .

Experimental Procedure

The synthesis of MOFs using N,N-Diethyl-3-methylbenzamide as a solvent involves solvothermal conditions. The choice of solvent is an important parameter for MOF synthesis, as two otherwise identical synthetic procedures, differentiated by synthesis solvent only, can yield unique materials with correspondingly disparate properties .

Results and Outcomes

The use of N,N-Diethyl-3-methylbenzamide as a synthesis solvent results in the formation of MOFs with unique properties. Furthermore, DEET-loaded MOFs can be leveraged in controlled-release insect repellent formulations .

Inhibition of Phosphodiesterase

Scientific Field

This application is related to the field of Biochemistry and Pharmacology .

Application Summary

N-Methylbenzamide, a compound similar to N-butyl-3-methylbenzamide, has been found to be a potent inhibitor of PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) .

Experimental Procedure

The inhibition of PDE10A by N-Methylbenzamide is likely studied using biochemical assays that measure the activity of the enzyme in the presence of the compound .

Results and Outcomes

The use of N-Methylbenzamide results in the inhibition of PDE10A, which could have potential therapeutic applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-butyl-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDWJMPJVGIQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284030 | |

| Record name | N-butyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-methylbenzamide | |

CAS RN |

349403-62-9 | |

| Record name | N-butyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)